

CLK8 in metabolic disorders and circadian disruption

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide on the CLOCK Inhibitor **CLK8**: Role in Metabolic Disorders and Circadian Disruption

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The disruption of circadian rhythms is a growing concern in modern society and is increasingly linked to a spectrum of metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome.[1][2] The core of the mammalian circadian clock is a transcription-translation feedback loop (TTFL) driven by the heterodimer of CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle Arnt-Like 1).[3][4][5] The small molecule **CLK8** has been identified as a specific inhibitor of the CLOCK protein.[6][7][8] It physically binds to CLOCK, disrupting its crucial interaction with BMAL1, which in turn interferes with the nuclear translocation of CLOCK and modulates the core clock machinery.[1][8] This targeted action enhances the amplitude of circadian rhythms without altering the period length, making **CLK8** a valuable chemical probe for studying the intricate links between the circadian clock and metabolism.[1] This document provides a comprehensive technical overview of **CLK8**, its mechanism of action, its effects on the circadian system, and its potential implications for metabolic diseases. It includes detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams to support further research and drug development efforts.

Mechanism of Action of CLK8

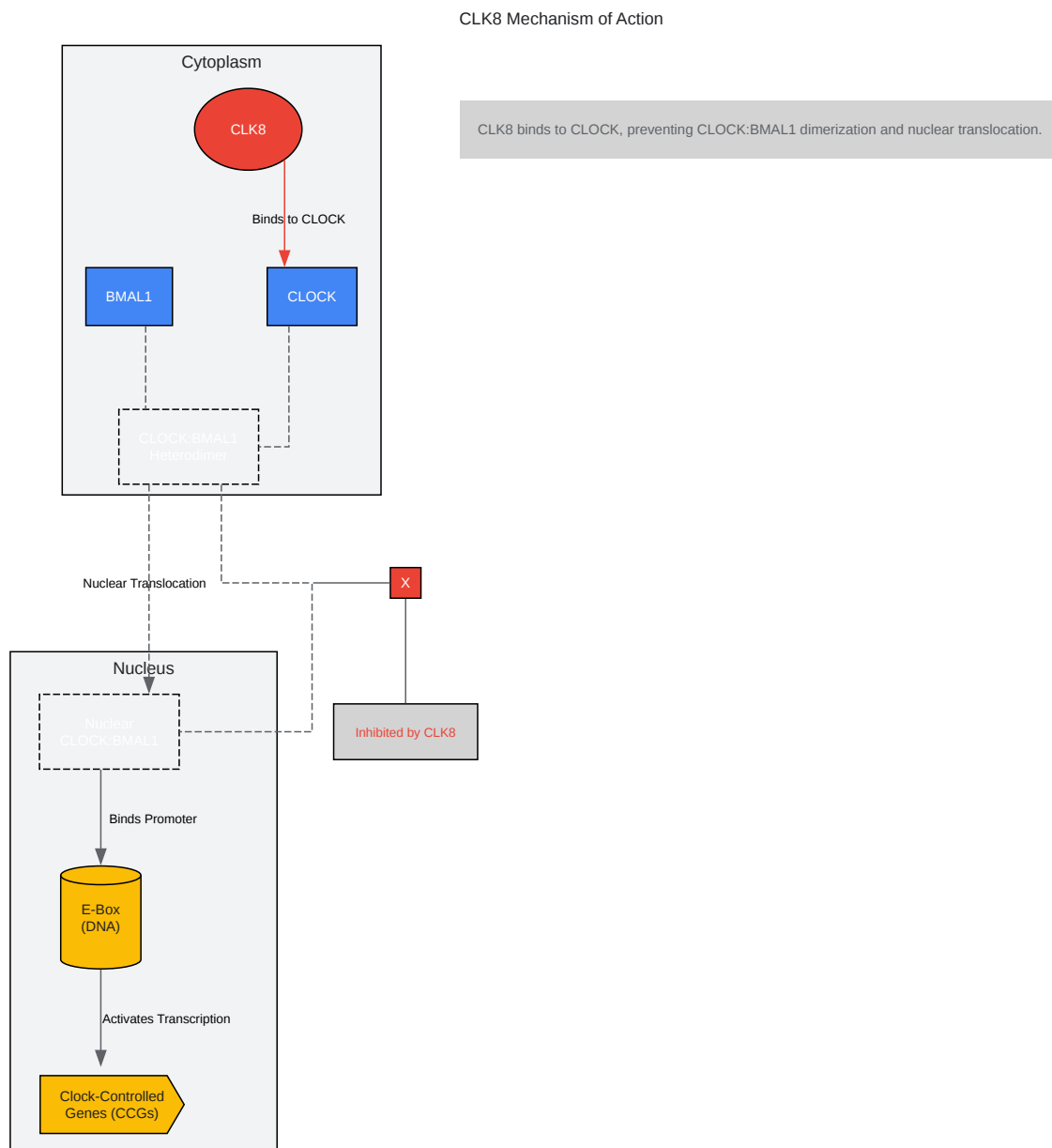
CLK8 is a small molecule identified through structure-based virtual screening designed to interfere with the CLOCK:BMAL1 protein-protein interface.^[1] Its mechanism is targeted and specific, leading to a distinct modulation of the circadian cycle.

Molecular Interaction

CLK8 physically binds to the CLOCK protein in a hollow created between the $\alpha 2$ helix of the basic helix-loop-helix (bHLH) domain and the H β strand of the PAS-A domain.^{[1][6]} This binding site is critical as it is the same region where BMAL1 interacts with CLOCK.^[1] By occupying this pocket, **CLK8** directly prevents the heterodimerization of CLOCK and BMAL1.^{[1][7]}

Disruption of the CLOCK:BMAL1 Complex and Nuclear Translocation

The formation of the CLOCK:BMAL1 heterodimer is a prerequisite for its nuclear translocation and subsequent function as a master transcriptional activator.^[9] By inhibiting this interaction, **CLK8** effectively reduces the amount of CLOCK that can enter the nucleus.^{[1][7]} This has been demonstrated in vitro in U2OS cells and in vivo in mouse liver tissue.^[1] The reduced nuclear presence of CLOCK diminishes the overall transcriptional activity of the positive arm of the circadian feedback loop.^{[1][10]}



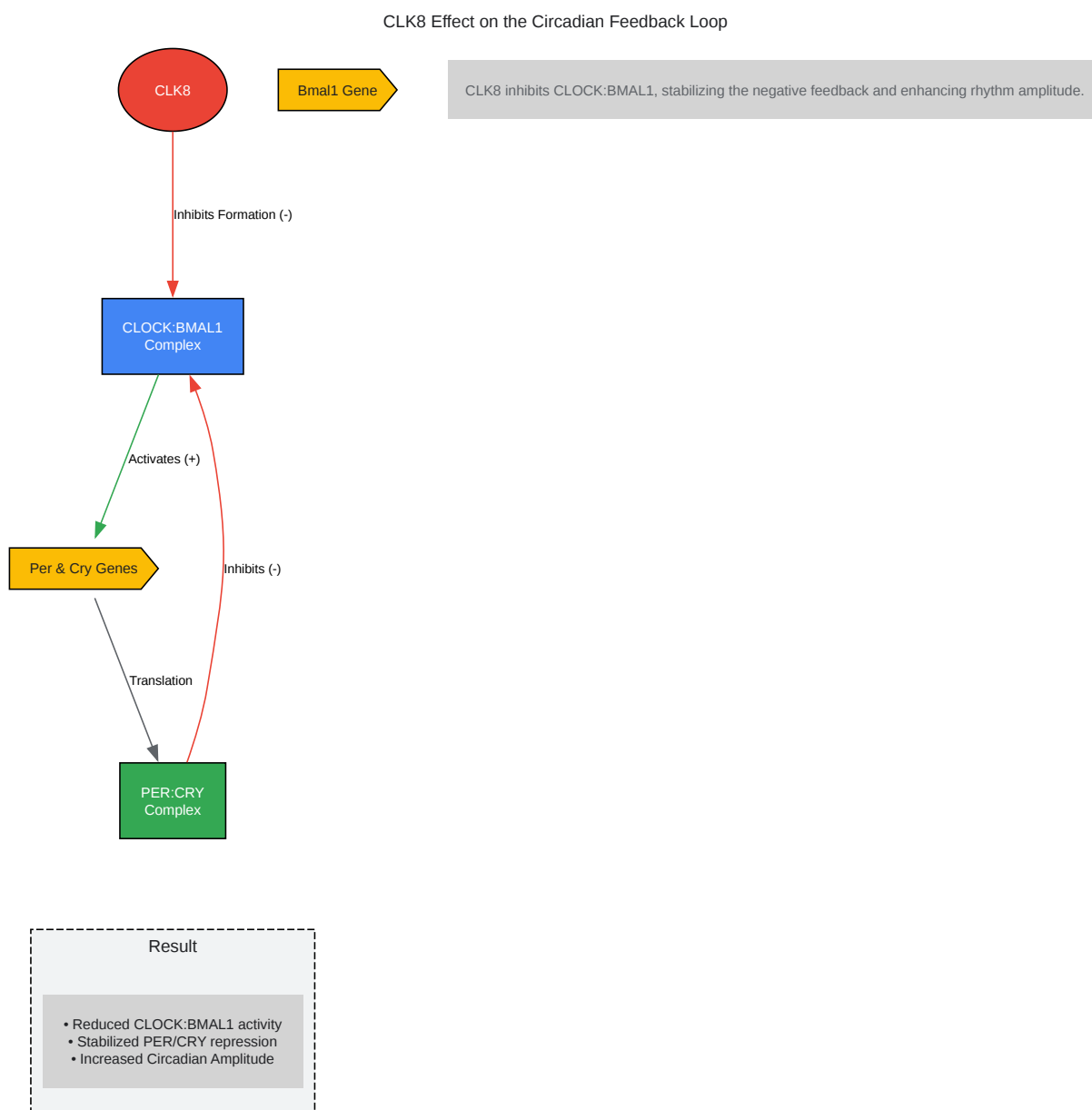
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Caption: CLK8 binds to CLOCK, preventing dimerization and nuclear translocation.

Role in Circadian Disruption and Amplitude Enhancement

The core circadian clock is composed of a positive and a negative feedback loop that cycles over approximately 24 hours.[4] The positive loop consists of the CLOCK:BMAL1 heterodimer driving the transcription of the negative loop components, the Period (PER) and Cryptochrome (CRY) proteins.[3] In turn, PER and CRY proteins accumulate, enter the nucleus, and inhibit the transcriptional activity of CLOCK:BMAL1, thus repressing their own transcription.[3][4]

CLK8's primary effect on this system is to enhance the amplitude of the circadian rhythm.[1] By reducing the amount of nuclear CLOCK, **CLK8** weakens the positive drive of the TTFL.[1][10] This leads to a stabilization of the negative arm repressors (CRY and PER), as their protein levels remain unaltered while the activator complex they target is less abundant.[1] This enhanced repression leads to a more robust "off" state, resulting in a higher amplitude oscillation of clock-controlled gene expression, such as Bmal1, without a significant change in the period of the rhythm.[1][7]



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Caption: CLK8 inhibits CLOCK:BMAL1, enhancing negative feedback and rhythm amplitude.

Implications for Metabolic Disorders

Disruption of the circadian clock is a known risk factor for a host of metabolic diseases.[2][11] The core clock proteins, including CLOCK and BMAL1, directly regulate hundreds of genes involved in glucose and lipid metabolism in tissues like the liver, adipose tissue, and pancreas.[12][13][14]

- **Lipid Metabolism:** CLOCK has been shown to regulate the expression of key genes involved in cholesterol and triglyceride metabolism.[12][15] Clock mutant mice can develop hyperlipidemia and obesity.[15] By modulating CLOCK activity, **CLK8** has the potential to influence these pathways.
- **Glucose Homeostasis:** The circadian clock governs glucose utilization, insulin sensitivity, and gluconeogenesis.[14][16] Disruption of clock genes can lead to impaired glucose tolerance and symptoms of diabetes.[16][17]
- **Therapeutic Potential:** The ability of **CLK8** to enhance circadian amplitude suggests it could be a candidate for managing disorders associated with dampened circadian rhythms, which often includes metabolic syndrome.[1] Restoring robust circadian function in metabolic tissues could be a novel therapeutic strategy.[17][18]

Quantitative Data Summary

The effects of **CLK8** have been quantified in several in vitro and in vivo experiments.

Table 1: Summary of In Vitro Effects of CLK8

Parameter	Cell Line	Concentration Range	Result	Citation
Cytotoxicity	U2OS	Up to 40 μ M	>80% cell viability maintained.	[1]
Circadian Rhythm	U2OS, NIH 3T3	10 - 40 μ M	Dose-dependent enhancement of Bmal1-dLuc amplitude. No change in period.	[7]
CLOCK:BMAL1 Interaction	HEK293T	10 - 40 μ M	Reduced co-immunoprecipitation of BMAL1 with FLAG-CLOCK.	[1]
Nuclear Translocation	U2OS	20 μ M	Reduced nuclear localization of CLOCK protein.	[7]

Table 2: Summary of In Vivo Effects of CLK8 in Mice (C57BL/6J)

Parameter	Dosage	Tissue	Result	Citation
Toxicity	5 - 25 mg/kg (i.p.)	-	No mortality or clinical signs of toxicity observed.	[7]
CLOCK Protein Levels	25 mg/kg (i.p.)	Liver	Decreased total and nuclear CLOCK protein levels.	[7]
BMAL1 & CRY1 Levels	25 mg/kg (i.p.)	Liver	Protein levels were unaltered.	[7]
Gene Expression	25 mg/kg (i.p.)	Liver	Cry1 transcriptional level was significantly decreased.	[1]

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature.[1][19][20][21][22][23]

Real-time Monitoring of Circadian Rhythm (Luciferase Reporter Assay)

This assay measures the rhythmic expression of a clock-controlled gene promoter (e.g., Bmal1 or Per2) linked to a luciferase reporter gene.

- Cell Culture and Transfection:
 - Culture U2OS or NIH 3T3 cells in Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
 - Plate cells in a 35-mm dish. At ~70% confluency, stably transfect cells with a lentiviral vector containing a destabilized luciferase reporter driven by the Bmal1 promoter (Bmal1-

dLuc).

- Select for stable integration using an appropriate antibiotic marker.
- Synchronization:
 - Grow the stable reporter cells to confluence.
 - Synchronize the cellular clocks by treating with a high concentration of a glucocorticoid, such as 200 nM dexamethasone, for 2 hours.
- Treatment and Recording:
 - After synchronization, wash the cells with phosphate-buffered saline (PBS).
 - Replace the medium with a recording medium (e.g., DMEM without phenol red) containing 100 nM D-luciferin.
 - Add **CLK8** at desired concentrations (e.g., 10, 20, 40 μ M) or DMSO as a vehicle control to the wells.
 - Place the plate in a luminometer (e.g., LumiCycle) set to 37°C and record bioluminescence in counts per second (CPS) at regular intervals (e.g., every 10 minutes) for 4-6 days.
- Data Analysis:
 - Analyze the resulting time-series data using circadian analysis software to determine the period, phase, and amplitude of the rhythm. Compare the amplitude of **CLK8**-treated cells to the DMSO control.

Co-immunoprecipitation (Co-IP) for CLOCK:BMAL1 Interaction

This protocol is used to verify the physical interaction between CLOCK and BMAL1 and assess the disruptive effect of **CLK8**.

- Cell Lysis:

- Transfect HEK293T cells with plasmids encoding FLAG-tagged CLOCK and untagged BMAL1.
- After 24-48 hours, treat the cells with **CLK8** (e.g., 10 or 40 μ M) or DMSO for a specified time (e.g., 6 hours).
- Wash cells with cold PBS and lyse them in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, and protease inhibitors).
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
 - Incubate a portion of the pre-cleared lysate with an anti-FLAG antibody or anti-FLAG affinity gel overnight at 4°C with gentle rotation.
 - Add protein A/G agarose beads (if using a primary antibody) and incubate for another 2-4 hours.
 - Collect the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specific binding.
- Western Blot Analysis:
 - Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with a primary antibody against BMAL1 to detect the co-immunoprecipitated protein.
 - Probe a separate membrane (or strip and re-probe) with an anti-FLAG antibody to confirm the successful immunoprecipitation of FLAG-CLOCK.

- Quantify band intensity to compare the amount of co-precipitated BMAL1 in **CLK8**-treated versus control samples.

Subcellular Fractionation for CLOCK Nuclear Translocation

This method separates cytoplasmic and nuclear proteins to determine the localization of CLOCK.

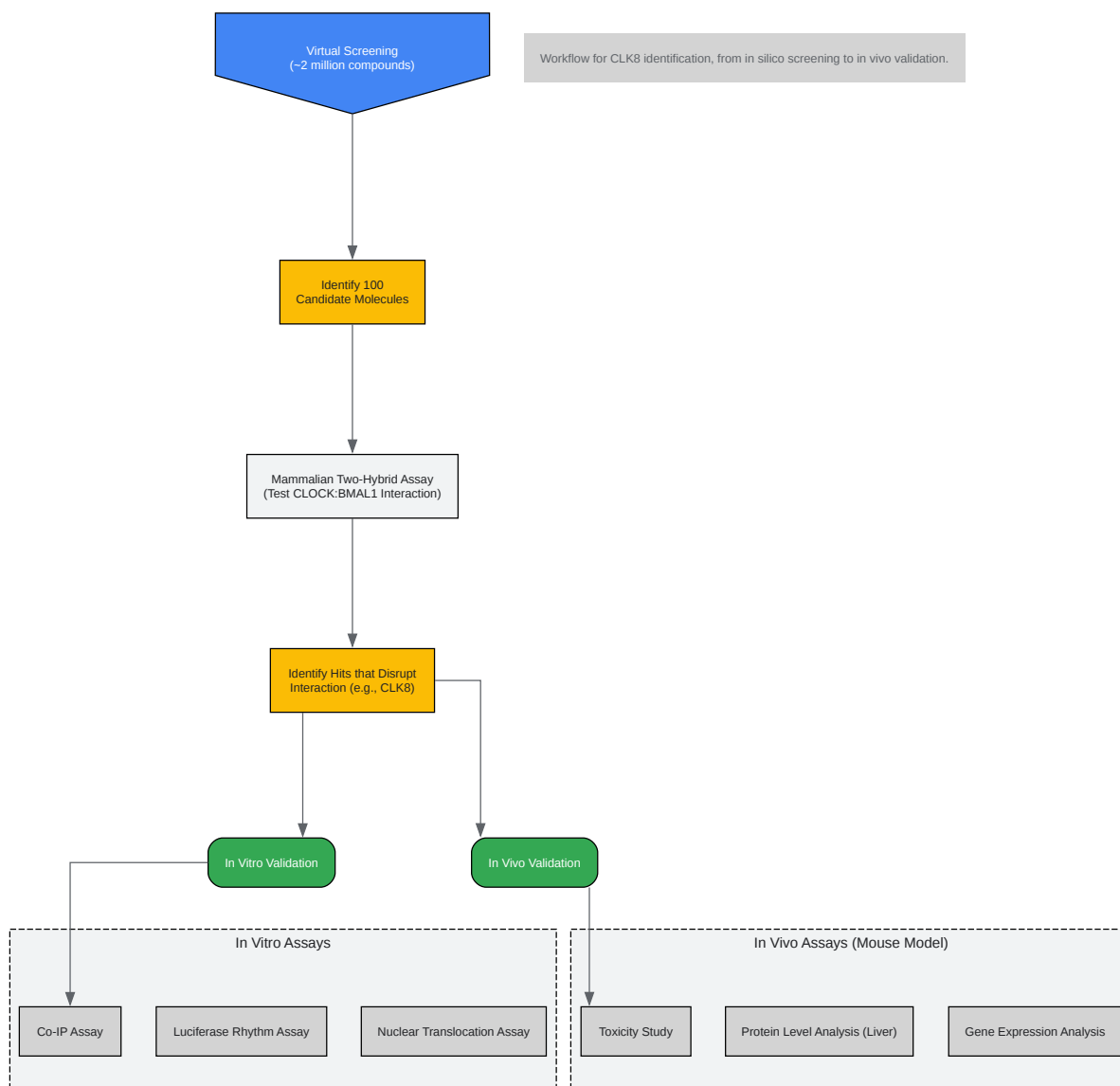
- Cell Treatment and Harvesting:
 - Culture U2OS cells to ~90% confluency. Treat with **CLK8** (e.g., 20 μ M) or DMSO for the desired time.
 - Wash cells with cold PBS and scrape them into a microcentrifuge tube. Pellet the cells by centrifugation.
- Cytoplasmic Extraction:
 - Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer (e.g., containing 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, and protease inhibitors).
 - Incubate on ice for 15 minutes to allow cells to swell.
 - Add a detergent (e.g., NP-40 to a final concentration of 0.5-1.0%) and vortex vigorously to disrupt the cell membrane.
 - Centrifuge at low speed (e.g., 1,000 x g) for 5 minutes at 4°C. The supernatant is the cytoplasmic fraction.
- Nuclear Extraction:
 - Wash the remaining nuclear pellet with the cytoplasmic buffer.
 - Resuspend the pellet in a high-salt nuclear extraction buffer (e.g., containing 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, and protease inhibitors).

- Incubate on ice for 30 minutes with periodic vortexing to lyse the nuclear membrane and release nuclear proteins.
- Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C. The supernatant is the nuclear fraction.
- Analysis:
 - Determine the protein concentration of both fractions.
 - Analyze equal amounts of protein from the cytoplasmic and nuclear fractions by Western blot using antibodies against CLOCK.
 - Use marker proteins such as Tubulin (cytoplasmic) and Histone H3 (nuclear) to verify the purity of the fractions.

Experimental Workflow Visualization

The discovery and validation of **CLK8** followed a logical, multi-step workflow from computational screening to in vivo validation.

CLK8 Discovery and Validation Workflow



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Caption: Workflow for **CLK8** identification, from in silico screening to in vivo validation.

Conclusion and Future Directions

The small molecule **CLK8** serves as a powerful and specific tool for probing the function of the core clock protein CLOCK. Its ability to disrupt the CLOCK:BMAL1 heterodimer and subsequently enhance circadian amplitude provides a unique mechanism for studying how the robustness of the circadian clock impacts physiology.^[1] Given the profound link between the circadian system and metabolic homeostasis, **CLK8** and other similar CLOCK modulators represent a promising avenue for therapeutic development.^{[10][17][24]}

Future research should focus on:

- **Metabolic Phenotyping:** Conducting detailed metabolic studies in animal models treated with **CLK8** to directly assess its impact on glucose tolerance, insulin sensitivity, lipid profiles, and susceptibility to diet-induced obesity.
- **Tissue-Specific Effects:** Investigating the effects of **CLK8** on the peripheral clocks of key metabolic tissues to understand its tissue-specific mechanisms of action.
- **Pharmacokinetics and Pharmacodynamics:** Characterizing the PK/PD profile of **CLK8** to optimize dosing and delivery for potential therapeutic applications.
- **Lead Optimization:** Using **CLK8** as a scaffold to develop more potent and drug-like analogs for the treatment of metabolic and circadian rhythm-related disorders.

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- To cite this document: BenchChem. [CLK8 in metabolic disorders and circadian disruption]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2986779#clk8-in-metabolic-disorders-and-circadian-disruption>]

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